molecular formula C10H16N2O4 B14001191 Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate CAS No. 1438-40-0

Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate

Cat. No.: B14001191
CAS No.: 1438-40-0
M. Wt: 228.24 g/mol
InChI Key: FPSKUUQGFKMIGL-UHFFFAOYSA-N
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Description

Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C10H16N2O4. This compound is a derivative of propanoic acid and contains both ester and amide functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed

    Hydrolysis: this compound can yield 3-[cyanomethyl(ethoxycarbonyl)amino]propanoic acid.

    Reduction: The reduction of the nitrile group forms ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include hydrolysis, reduction, and substitution reactions, leading to the formation of various products that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: A precursor in the synthesis of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate.

    Ethyl cyanoacetate: Another precursor used in the synthesis process.

    Ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate: A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of ester, amide, and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

1438-40-0

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(13)5-7-12(8-6-11)10(14)16-4-2/h3-5,7-8H2,1-2H3

InChI Key

FPSKUUQGFKMIGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC#N)C(=O)OCC

Origin of Product

United States

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